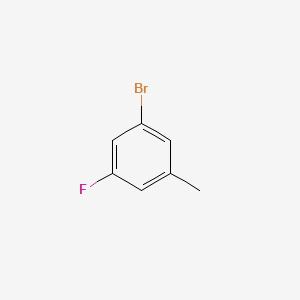

3-Bromo-5-fluorotoluene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNFNUQREIIROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378433 | |

| Record name | 3-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-83-6 | |

| Record name | 1-Bromo-3-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Fluorotoluene

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution is a primary method for introducing a bromine atom onto the toluene (B28343) ring. The fluorine and methyl groups on the aromatic ring direct the incoming electrophile, influencing the regioselectivity of the bromination.

Direct Bromofluorination Strategies

Direct bromination of 3-fluorotoluene (B1676563) is a common route to synthesize 3-bromo-5-fluorotoluene. This process typically involves the use of elemental bromine in the presence of a catalyst.

The direct bromination of 3-fluorotoluene using bromine (Br₂) is often facilitated by Lewis acids like iron (Fe) or aluminum bromide (AlBr₃). These catalysts polarize the Br-Br bond, increasing the electrophilicity of the bromine and promoting the substitution reaction on the aromatic ring. quora.com The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methyl group and the electron-withdrawing but ortho-, para-directing fluorine atom guide the incoming bromine to the desired position. While iron is a traditional catalyst, aluminum bromide can enhance the reaction rate and selectivity but requires stringent moisture control. quora.com

Catalytic Bromination with Lewis Acids (e.g., Fe, AlBr₃)

Influence of Catalyst Loading and Additives (e.g., Iodine) on Regioselectivity

The amount of Lewis acid catalyst used can impact the reaction's efficiency. Catalyst loading, typically ranging from 0.01 to 10 wt% for iron powder or 1 to 5 mol% for AlBr₃, is a critical parameter. The addition of iodine as a co-catalyst, often in amounts of 0.01 to 10 wt%, has been shown to enhance regioselectivity. google.com The combination of iron and iodine in glacial acetic acid has been reported to significantly increase the yield of the desired isomer in the bromination of a related compound, 4-fluorotoluene (B1294773), suggesting a similar synergistic effect could be applicable here. google.com

Solvent Effects (e.g., Glacial Acetic Acid) and Temperature Optimization

The choice of solvent plays a crucial role in the outcome of the bromination reaction. Glacial acetic acid is a commonly used solvent, often in concentrations ranging from 30% to 90%. The use of glacial acetic acid as a solvent has been demonstrated to improve the regioselectivity of bromination for fluorotoluene isomers. google.com The reaction temperature is another key variable that needs to be optimized, with typical ranges between 20°C and 100°C. The reaction is often carried out under reflux for a period of 6 to 24 hours to ensure completion.

Table 1: Reaction Parameters for Catalytic Bromination

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Fe powder, AlBr₃ | AlBr₃ is a stronger Lewis acid but requires anhydrous conditions. quora.com |

| Catalyst Loading | Fe: 0.01-10 wt% AlBr₃: 1-5 mol% | Precise control is necessary for optimal results. | | Additive | Iodine (I₂) | Enhances regioselectivity. google.com | | Additive Loading | 0.01-10 wt% | Used in conjunction with the primary Lewis acid catalyst. | | Solvent | Glacial Acetic Acid | Concentrations typically range from 30-90%. | | Temperature | 20-100 °C | Reaction is often run at reflux. | | Reaction Time | 6-24 hours | Duration depends on scale and specific conditions. |

A milder alternative to direct bromination with Br₂ and a Lewis acid is the use of N-Bromosuccinimide (NBS). This method is particularly suitable for laboratory-scale synthesis as it can minimize polybromination. NBS serves as a source of bromine radicals, leading to the substitution of a hydrogen atom on the aromatic ring. commonorganicchemistry.comorganic-chemistry.org This reaction is known as the Wohl-Ziegler reaction when applied to benzylic positions. masterorganicchemistry.com For aromatic bromination, it provides a controlled source of bromine.

Radical Bromination with N-Bromosuccinimide (NBS)

Photochemical Initiation

The radical bromination with NBS is typically initiated by light (photochemical initiation) or a radical initiator. libretexts.org UV light irradiation is a common method for initiating the reaction. The light provides the energy to homolytically cleave the N-Br bond in NBS, generating the bromine radical necessary to start the chain reaction. masterorganicchemistry.comlibretexts.org This photochemical process allows the reaction to proceed at lower temperatures, often between 25-40°C, over a period of 12 to 48 hours. The use of photochemical methods in flow reactors has been explored to improve the efficiency and safety of such brominations. rsc.orgresearchgate.net

Table 2: Conditions for Radical Bromination with NBS

| Parameter | Condition | Expected Outcome |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides a controlled source of bromine radicals. |

| Initiation | UV light irradiation | Initiates the radical chain reaction. libretexts.org |

| Solvent | Carbon tetrachloride (CCl₄) or Dichloromethane | Solvents commonly used for radical reactions. |

| Temperature | 25–40 °C | Milder conditions compared to some EAS methods. |

| Reaction Time | 12–48 hours | Varies based on substrate and reaction scale. |

| Yield | 50–65% | With 3-bromo selectivity reported to be >80%. |

Radical Initiators (e.g., AIBN)

The introduction of a bromine atom at the benzylic position of a toluene derivative can be effectively achieved through radical bromination. This method often employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). evitachem.com

The process is initiated by the thermal or photochemical decomposition of AIBN, which generates two radicals and nitrogen gas. libretexts.orgijrpc.com These radicals then abstract a hydrogen atom from a suitable donor, like tributyltin hydride, to produce a chain-propagating radical. libretexts.org In the context of producing a bromomethyl group, a radical initiator facilitates the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical then abstracts a benzylic hydrogen from the toluene precursor, forming a resonance-stabilized benzyl (B1604629) radical. This radical subsequently reacts with another molecule of NBS to yield the bromomethylated product and a succinimidyl radical, which continues the chain reaction. This method is advantageous for its mild conditions and ability to minimize polybromination, making it suitable for laboratory-scale synthesis.

For instance, the bromination of 4-fluorotoluene using NBS and AIBN in carbon tetrachloride at elevated temperatures is a common method for synthesizing compounds like 3-bromo-4-fluorobenzyl bromide. evitachem.com While direct radical bromination of the aromatic ring is less common for this specific isomer, radical conditions are crucial for side-chain halogenation, which can be a preliminary step in a multi-step synthesis.

| Radical Initiator | Precursor | Brominating Agent | Product | Key Features |

| AIBN | Toluene derivative | NBS | Bromomethylated toluene | Mild conditions, minimizes polybromination |

Stepwise Halogenation: Sequential Introduction of Halogens

A more controlled and often higher-yielding approach to synthesizing this compound involves the stepwise introduction of the halogen atoms. This strategy allows for greater regioselectivity by leveraging the directing effects of the substituents already present on the aromatic ring.

Fluorination of Bromo-Toluene Precursors

One of the primary stepwise methods involves the fluorination of a bromo-toluene precursor. This can be accomplished through several techniques, including halogen exchange reactions and the use of modern electrophilic fluorinating agents.

Halogen exchange (Halex) reactions are a classical method for introducing fluorine into an aromatic ring. acsgcipr.org This nucleophilic aromatic substitution involves treating a bromo-aromatic compound with a source of fluoride (B91410) ions, typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). researchgate.net The reactivity of these metal fluorides follows the order CsF > KF > NaF. researchgate.net

The process is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often between 120–150°C. For the synthesis of this compound, a precursor like 3,5-dibromotoluene (B156392) would be subjected to these conditions. The success of the reaction depends on the solubility of the metal fluoride and the activation of the aromatic ring towards nucleophilic attack. researchgate.netgoogle.com

| Metal Fluoride | Solvent | Temperature | Key Considerations |

| KF, CsF | DMF, DMSO | 120-150°C | Fluoride solubility, ring activation researchgate.netgoogle.com |

A significant challenge in using alkali metal fluorides is their low solubility in organic solvents. acs.orgnih.gov Crown ethers, such as 18-crown-6, are instrumental in overcoming this limitation. mdpi.com These macrocyclic polyethers can complex with the metal cation (e.g., K⁺), effectively sequestering it and generating a "naked" and more nucleophilic fluoride anion in the solution. mdpi.comtandfonline.com

This enhanced nucleophilicity of the fluoride ion dramatically increases the rate of the halogen exchange reaction. mdpi.com The use of crown ethers as phase-transfer catalysts allows the reaction to proceed more efficiently, leading to higher yields (typically 55–70%) and purities of the desired fluorinated product. mdpi.com The crown ether facilitates the transfer of the inorganic fluoride salt into the organic phase where the reaction occurs. tandfonline.com

An alternative to nucleophilic fluorination is the use of electrophilic fluorinating reagents. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular, user-friendly, and effective reagent for this purpose. researchgate.net It provides a source of electrophilic fluorine under relatively mild conditions. researchgate.net

For the synthesis of this compound, a suitable precursor such as 3-bromotoluene (B146084) can be directly fluorinated using Selectfluor®. The reaction is typically conducted in a solvent like acetonitrile (B52724) or dichloroethane at temperatures ranging from 60–80°C for 6–12 hours. This method offers good yields (60–75%) with minimal side products. The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring.

Electrophilic Fluorinating Reagents (e.g., Selectfluor)

The mechanism of C-F bond formation using electrophilic fluorinating agents like Selectfluor is a subject of ongoing research. For electrophilic aromatic substitution, the process is not believed to involve a free fluoronium ion (F⁺) due to its inherent instability. rsc.org Instead, two primary mechanisms are proposed: a single-electron transfer (SET) pathway or a direct Sɴ2-type nucleophilic attack by the aromatic ring on the fluorine atom of the reagent. rsc.org

In some cases, particularly with photoredox catalysis, a SET from a catalyst to Selectfluor is a key step, generating a fluorine radical that then participates in the C-F bond formation. nih.gov Studies involving transient absorption spectroscopy have provided evidence for such SET mechanisms. nih.gov Other investigations suggest that in certain reactions, particularly those involving benzylic C-H fluorination, a radical process is initiated by the transfer of an electron from the substrate to Selectfluor. nih.gov The choice between a polar, two-electron pathway and a radical, single-electron pathway is influenced by the substrate, the reaction conditions, and the presence of any catalysts or initiators. rsc.orgorganic-chemistry.org

Bromination of Fluoro-Toluene Precursors

The synthesis of this compound can be approached through the direct bromination of a suitable fluorotoluene precursor. The logical starting material for this transformation is 3-fluorotoluene, where a bromine atom is introduced onto the aromatic ring via an electrophilic aromatic substitution (EAS) reaction. In this type of reaction, an electrophile—in this case, a bromonium ion (Br+) or a polarized bromine molecule—attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom.

Commonly employed methods for aromatic bromination involve molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, generating a more potent electrophilic species that can overcome the aromaticity of the ring. Alternative brominating agents include N-Bromosuccinimide (NBS), often used with a proton acid source.

Regioselectivity and Directing Effects of Substituents

The primary challenge in the synthesis of this compound via direct bromination of 3-fluorotoluene lies in controlling the position of the incoming bromine atom, a concept known as regioselectivity. The outcome of the reaction is dictated by the directing effects of the substituents already present on the benzene ring: the methyl (-CH₃) group and the fluorine (-F) atom.

In electrophilic aromatic substitution, substituents influence where the new group attaches. wikipedia.org

Methyl Group (-CH₃): The methyl group is classified as an activating group, meaning it donates electron density to the ring, making it more reactive towards electrophiles than benzene itself. minia.edu.eg It is an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com

Fluorine Atom (-F): Halogens like fluorine are an interesting case. They are deactivating groups due to their high electronegativity, which withdraws electron density from the ring through the inductive effect. minia.edu.eg However, they are also ortho, para-directors because they can donate electron density through resonance, which stabilizes the carbocation intermediates formed during attack at the ortho and para positions. organicchemistrytutor.compressbooks.pub

For the precursor 3-fluorotoluene (with the methyl group at position 1), both the methyl and fluoro groups direct incoming electrophiles to the same positions: 2, 4, and 6. The formation of this compound requires substitution at the 5-position, which is meta to both the methyl and fluoro groups. This position is electronically disfavored by the directing effects of both substituents, making its synthesis via this direct route challenging and often low-yielding. This regiochemical hurdle necessitates the use of more advanced synthetic strategies to achieve the desired isomer.

| Substituent (Position) | Electronic Effect | Directing Effect | Favored Positions for Bromination |

|---|---|---|---|

| Methyl (-CH₃) at C1 | Activating | Ortho, Para | 2, 4, 6 |

| Fluorine (-F) at C3 | Deactivating | Ortho, Para | 2, 4, 6 |

Emerging and Advanced Synthetic Techniques

To overcome the regioselectivity challenges inherent in classical electrophilic substitution, chemists have developed more sophisticated methods for synthesizing specifically substituted aromatic compounds like this compound.

C-H Activation/Borylation/Oxidation Sequences

A modern and powerful strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds. vanderbilt.edu This approach avoids the need for pre-existing functional groups to direct the reaction. For the synthesis of related structures, a one-pot sequence involving iridium-catalyzed C-H borylation followed by oxidation has proven effective. nih.gov

In this type of process, a catalyst, often based on iridium, selectively activates a specific C-H bond on the aromatic ring. This is followed by a reaction with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂Pin₂) to form a boronate ester intermediate. vanderbilt.edu This versatile intermediate can then be subjected to various transformations. While direct conversion to the bromo-derivative is possible, this method is also used to produce phenols, which can be precursors for other syntheses. nih.gov The site-selectivity of the initial C-H borylation is controlled by the catalyst and ligands, offering a route to isomers that are difficult to access through traditional EAS. vanderbilt.edu

Continuous Flow Bromination in Microreactor Systems

Continuous flow chemistry, particularly using microreactors, offers significant advantages over traditional batch processing for reactions like bromination. rsc.org Microreactors are systems with small-dimension channels that provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

For bromination, which is often highly exothermic and can involve hazardous reagents like molecular bromine, flow chemistry enhances safety by minimizing the amount of reactive material present at any given moment. researchgate.net The improved control can lead to higher yields, better selectivity, and reduced formation of byproducts, such as poly-brominated species. asahilab.co.jp Studies on the benzylic bromination of fluorotoluene have demonstrated that microreactor systems can significantly reduce reaction times and improve yields. rsc.org This technology allows for safer, more efficient, and scalable production of halogenated aromatics.

| Parameter | Traditional Batch Reaction | Continuous Flow Microreactor |

|---|---|---|

| Safety | Higher risk due to large reagent volumes | Enhanced safety, small reaction volume researchgate.net |

| Heat Transfer | Often inefficient, risk of hotspots | Excellent, rapid heat dissipation rsc.org |

| Control | Less precise control over conditions | Precise control of time, temp, mixing researchgate.net |

| Yield & Selectivity | Variable, potential for byproducts | Often higher yield and selectivity asahilab.co.jp |

| Scalability | Challenging to scale up | Easier to scale by numbering-up or longer runs |

Catalyst Design for Regioselective Synthesis

The design and selection of catalysts are central to achieving high regioselectivity in the synthesis of this compound. For traditional electrophilic bromination, solid acid catalysts like zeolites have been explored to influence the positional outcome. mdpi.com The confined environment within the pores of a zeolite can sterically hinder the formation of certain isomers, thereby favoring others, often the para product. mdpi.comresearchgate.net

In the context of advanced methods like C-H activation, the catalyst is even more critical. The development of first-row transition-metal catalysts, such as those based on cobalt, is an area of active research, offering potential cost advantages and novel reactivity compared to precious-metal catalysts like iridium. acs.org The ligand attached to the metal center plays a crucial role in determining the catalyst's activity and, most importantly, its regioselectivity. For instance, in the iridium-catalyzed C-H borylation of 3-fluorotoluene, the use of specific pyridine-based ligands has been shown to direct the borylation to the ortho-to-fluorine position, demonstrating that ligand modification can steer the reaction towards a desired constitutional isomer. acs.org This fine-tuning of the catalyst-ligand system is key to unlocking synthetic routes to complex substitution patterns.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluorotoluene

Electrophilic Aromatic Substitution (EAS) Pathways

3-Bromo-5-fluorotoluene can undergo various electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The presence of the methyl group, bromine, and fluorine substituents significantly influences the reactivity and the position of substitution on the benzene (B151609) ring.

In electrophilic aromatic substitution, the substituents on the aromatic ring determine its reactivity. The methyl group (-CH₃) is an activating group, meaning it increases the rate of reaction compared to benzene. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more susceptible to attack by electrophiles.

Conversely, halogens like bromine and fluorine are deactivating groups. They are highly electronegative and withdraw electron density from the aromatic ring through the inductive effect (-I effect), making the ring less nucleophilic and slower to react with electrophiles. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which can partially offset the deactivating inductive effect. This dual nature of halogens leads to a net deactivation of the ring but directs incoming electrophiles to the ortho and para positions relative to the halogen.

In this compound, both the bromine and fluorine atoms are deactivating. Fluorine is more electronegative than bromine, so it has a stronger electron-withdrawing inductive effect. Both halogens direct incoming electrophiles to the positions ortho and para to themselves.

The regioselectivity of EAS reactions on this compound is determined by the directing effects of all three substituents: the activating methyl group and the deactivating but ortho, para-directing halogen atoms.

The methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The bromine at position 3 directs to positions 2, 4, and 6. The fluorine at position 5 directs to positions 2, 4, and 6. Therefore, all three substituents direct incoming electrophiles to the same available positions on the ring: C2, C4, and C6.

For instance, in the nitration of a related compound, 2-bromo-4-fluorotoluene (B74383), using a mixture of sulfuric acid and nitric acid, the nitro group is directed to the position ortho to the methyl group and meta to the halogens, resulting in 2-bromo-4-fluoro-6-nitrotoluene. This suggests that the activating effect of the methyl group is a dominant factor in determining the position of substitution.

A common method for the bromination of fluorotoluene isomers involves using bromine (Br₂) in the presence of a Lewis acid catalyst like iron (Fe) or aluminum bromide (AlBr₃). google.com For example, the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid with an iron and iodine catalyst system yields a mixture of 3-bromo-4-fluorotoluene (B1266451) and 2-bromo-4-fluorotoluene. google.comgoogle.com

| EAS Reaction Data for Halogenated Toluenes | |

| Reactant | 4-fluorotoluene |

| Reagents | Br₂, Fe, I₂ in glacial acetic acid |

| Products | 3-bromo-4-fluorotoluene (up to 70%), 2-bromo-4-fluorotoluene (30%) google.comgoogle.com |

| Reactant | 4-fluorotoluene |

| Reagents | Bromine in glacial acetic acid with Fe powder and iodine |

| Products | 3-bromo-4-fluorotoluene (57%), 2-bromo-4-fluorotoluene (41.9%), dibromo-4-fluorotoluene (1.1%) google.com |

| Reactant | 2-bromo-4-fluorotoluene |

| Reagents | H₂SO₄/HNO₃ |

| Product | 2-bromo-4-fluoro-6-nitrotoluene (89% yield) |

Influence of Halogen Substituents on Ring Activation/Deactivation

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Nucleophilic aromatic substitution (SₙAr) is another important class of reactions for this compound. In these reactions, a nucleophile displaces a leaving group on the aromatic ring.

The presence of electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack. In this compound, both bromine and fluorine are electron-withdrawing halogens that activate the ring for NAS reactions. They help to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. Generally, the leaving group ability in SₙAr reactions follows the order: F > Cl > Br > I. d-nb.info This is because the more electronegative halogen polarizes the carbon-halogen bond more effectively, making the carbon atom more susceptible to nucleophilic attack.

Both bromine and fluorine can act as leaving groups in NAS reactions of this compound. The relative reactivity of the C-Br and C-F bonds towards nucleophilic displacement can depend on the reaction conditions and the nature of the nucleophile. While fluorine is generally a better leaving group in SₙAr reactions, the specific outcome can be influenced by factors such as the strength of the nucleophile and the stability of the transition state. d-nb.info For instance, in some cases, the C-Br bond can be selectively cleaved, especially in metal-catalyzed cross-coupling reactions. ossila.com

Methoxylation is a specific type of NAS reaction where a methoxide (B1231860) group (-OCH₃) displaces a leaving group on the aromatic ring. In the context of this compound, a nucleophile like sodium methoxide (NaOCH₃) could potentially displace either the bromine or the fluorine atom.

Displacement of Bromine and Fluorine by Nucleophiles

Role of Leaving Group Ability in NAS (F > Cl > Br > I)

Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. A peculiar and counterintuitive aspect of these reactions is the observed trend in leaving group ability, which follows the order F > Cl ≈ Br > I. nih.govwikipedia.org This is the reverse of what is typically observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group.

Transition State Modeling for NAS Reactions

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of Nucleophilic Aromatic Substitution (SNAr) reactions. diva-portal.org These theoretical models help to elucidate the structures and energies of reactants, intermediates, transition states, and products, offering a detailed picture of the reaction pathway.

For SNAr reactions, the potential energy surface can vary significantly depending on the nature of the leaving group. diva-portal.org Ab initio calculations on the gas-phase reactions of halobenzenes with halide anions have shown that for chloro-, bromo-, and iodo-benzenes, the reaction may proceed through a single-step, concerted mechanism without the formation of a stable Meisenheimer complex as a true intermediate. acs.org In these cases, the species resembling a Meisenheimer complex is actually a transition state. acs.org

However, for fluorobenzene, the reaction is predicted to proceed via a multistep mechanism involving a discrete Meisenheimer complex as a stable intermediate. acs.org The exceptional ability of fluorine to stabilize the negative charge allows for the formation of this intermediate. The introduction of strong electron-withdrawing groups, such as a nitro group, can also significantly stabilize the Meisenheimer complex, favoring a stepwise mechanism even for other halogens. harvard.eduacs.org

Transition state modeling also highlights the importance of solvation effects. Solvents, particularly polar and hydrogen-bonding ones, can play a crucial role in stabilizing the charged intermediates and transition states, thereby influencing the reaction rates and mechanism. nih.gov Computational models that incorporate solvent effects provide a more accurate description of SNAr reactions in solution. These studies confirm that the high electronegativity of fluorine leads to a more polarized C-F bond, which in turn results in superior solvation and stabilization of the transition state for nucleophilic attack. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key class of reactions for functionalizing compounds like this compound. Among these, the Suzuki-Miyaura coupling is one of the most widely used and versatile methods. nih.govpreprints.org These reactions typically employ a palladium catalyst to couple an organohalide with an organoboron compound. mdpi.com

In the context of this compound, the bromine atom serves as the reactive site for cross-coupling, as the C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step compared to the more robust C-F bond. This chemoselectivity is a common feature in the cross-coupling of polyhalogenated aromatic compounds. nih.govrsc.org The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a highly effective method for forming new carbon-carbon bonds by reacting an organohalide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov

For this compound, the Suzuki-Miyaura coupling provides a modular approach to introduce a variety of substituents at the 3-position of the toluene (B28343) ring. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

The choice of the palladium catalyst and its associated ligands is critical for the success of the Suzuki-Miyaura coupling. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). These catalysts have demonstrated effectiveness in the coupling of various aryl bromides.

The ligands associated with the palladium center play a crucial role in the catalytic cycle. They influence the solubility, stability, and reactivity of the catalyst. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic activity. In some cases, specialized ligands like SPhos and XPhos are employed to improve yields and catalyst turnover numbers, especially in sterically demanding couplings. nih.gov The selection of the optimal catalyst and ligand system often requires empirical screening for a specific substrate combination. nih.gov

Table 1: Common Palladium Catalysts for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Typical Applications |

| Pd(PPh₃)₄ | Triphenylphosphine | General purpose for aryl bromides and iodides |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Effective for a wide range of aryl halides, including some chlorides |

| Pd(OAc)₂ with SPhos or XPhos | Dialkylbiaryl phosphines | High activity for challenging couplings, including sterically hindered substrates and aryl chlorides nih.gov |

While boronic acids are commonly used in Suzuki-Miyaura couplings, boronic esters, particularly pinacol (B44631) esters, have gained popularity due to their stability, ease of handling, and purification. rsc.org These esters can be prepared from aryl halides through the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

In the case of this compound, it can first be converted to the corresponding boronic ester, 3-fluoro-5-methylphenylboronic acid pinacol ester. This intermediate can then be coupled with another aryl halide in a subsequent Suzuki-Miyaura reaction. This two-step sequence allows for the synthesis of unsymmetrical biaryl compounds that might be difficult to access directly. rsc.org The use of boronic esters can also be advantageous in flow chemistry setups, enabling integrated synthesis and coupling processes. rsc.org

In polyhalogenated substrates like this compound, regioselectivity is a key consideration. The Suzuki-Miyaura coupling generally proceeds with high selectivity at the more reactive halogen site. The order of reactivity for halogens in the oxidative addition step is typically I > Br > Cl >> F. thieme-connect.com Therefore, in this compound, the coupling occurs exclusively at the C-Br bond, leaving the C-F bond intact. This predictable selectivity is a significant advantage for synthetic planning.

Optimizing the yield of the Suzuki-Miyaura coupling involves careful consideration of several factors. These include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For sterically hindered substrates, microwave-assisted synthesis can be employed to shorten reaction times and potentially improve yields. rsc.org The nature of the boronic acid or ester partner also plays a role; electron-deficient arylboronic acids can sometimes improve coupling efficiency. Automated feedback systems have also been developed to rapidly screen reaction conditions and identify the optimal parameters for a given coupling reaction, leading to improved yields and catalyst turnover numbers. nih.gov For this compound, yields in the range of 70-85% with greater than 99% regioselectivity have been reported under optimized conditions using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

Heterogeneous Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. While often employing homogeneous palladium complexes, there is significant interest in developing heterogeneous catalysts for their reusability and greener profile. researchgate.netsemanticscholar.org Palladium nanoparticles supported on functionalized materials have emerged as effective heterogeneous catalysts for these transformations. researchgate.netmdpi.com

One such system involves palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10), which has been successfully used to catalyze the Suzuki-Miyaura coupling of various fluorinated aryl bromides. researchgate.netugr.es Research has demonstrated the versatility of this catalyst in reactions involving this compound (also known as 2-bromo-5-fluorotoluene). researchgate.netresearchgate.netmdpi.com In a study coupling this compound with 4-fluorophenylboronic acid, the G-COOH-Pd-10 catalyst showed viable, albeit lower, activity compared to less sterically hindered or electronically different aryl bromides. mdpi.com The presence of the methyl group on the toluene ring can decrease catalytic activity due to steric hindrance and its electron-donating (+I) effect. mdpi.com

The reaction conditions significantly influence the conversion rates, with temperature being a key factor. An increase in temperature generally leads to higher conversion percentages. mdpi.com The performance of the G-COOH-Pd-10 catalyst in the coupling of this compound with 4-fluorophenylboronic acid is detailed in the table below. mdpi.com

| Reaction Time (hours) | Conversion at 70°C (%) | Conversion at 110°C (%) |

|---|---|---|

| 3 | 14 | 22 |

| 8 | 26 | 40 |

| 24 | 48 | 66 |

| 48 | 62 | 78 |

This heterogeneous system demonstrates good reusability, a key advantage for industrial applications, with only a minor decrease in catalytic activity observed after multiple cycles. researchgate.netugr.es

Heck Coupling Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a fundamental tool for forming carbon-carbon bonds by coupling alkenes with aryl halides. beilstein-journals.org this compound, as an aryl bromide, is a suitable substrate for this transformation. eastfine.net

While highly effective for aryl iodides, the Heck coupling of aryl bromides can present challenges. beilstein-journals.org A common side reaction is dehalogenation of the aryl bromide substrate, which reduces the yield and selectivity of the desired vinylated product. beilstein-journals.org This is a known issue for aryl bromides in metal-catalyzed reactions. beilstein-journals.org To address this, reaction conditions can be optimized. For instance, the addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can help stabilize the active Pd(0) species and promote the cross-coupling pathway over dehalogenation. beilstein-journals.org Mechanochemical methods, such as ball-milling, have also been developed to achieve chemoselective Heck couplings with bromo derivatives by using bromide salts as grinding auxiliaries and dehalogenation suppressors. beilstein-journals.org

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling aryl halides or pseudohalides with primary or secondary amines. organic-chemistry.orgyoutube.com This reaction has become a revolutionary method for synthesizing aryl amines, which are crucial in pharmaceuticals and materials science. youtube.com As an aryl bromide, this compound is a potential substrate for this class of reaction.

The generally accepted catalytic cycle involves a Pd(0)/Pd(II) manifold. youtube.com The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine to the resulting Pd(II) complex, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst components is critical for success. A typical system consists of a palladium precursor, such as Pd(OAc)₂, a bulky, electron-rich phosphine ligand (e.g., Xantphos), and a base like cesium carbonate (Cs₂CO₃). These reactions are often carried out at elevated temperatures, and microwave-assisted protocols have been shown to significantly shorten reaction times compared to conventional heating. nih.gov

Catalyst Design and Ligand Effects in Cross-Coupling

In palladium-catalyzed cross-coupling reactions involving substrates like this compound, the design of the catalyst, particularly the choice of ligand, is paramount to achieving high efficiency, selectivity, and broad substrate scope. youtube.com The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. youtube.com

For many transformations, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands are essential. youtube.com These ligands promote the crucial steps of oxidative addition of the aryl bromide and the final reductive elimination to form the product. youtube.com The steric bulk of the ligand can facilitate the reductive elimination step, while its electron-donating character enhances the rate of oxidative addition. youtube.com However, ligand choice can also introduce challenges. For example, with certain phosphine ligands like triphenylphosphine, aryl exchange between the ligand and the substrate can occur, leading to undesired byproducts. This side reaction can sometimes be suppressed by using excess ligand or carefully controlling the reaction temperature. nih.gov The development of catalysts is not limited to palladium; cobalt-based systems have also been explored, where the introduction of specific diamine ligands was found to be critical for improving selectivity for cross-coupling over side reactions. acs.org

The rational modification of ligands has been a driving force in expanding the utility of cross-coupling reactions. The development of specialized ligand families has enabled the coupling of previously unreactive or challenging substrates. mit.edu

A prominent example is the creation of dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos). youtube.commit.edu These ligands possess a combination of steric bulk and electron-richness that has proven highly effective in a wide range of palladium-catalyzed reactions. youtube.com Their structural features allow for the efficient coupling of not only aryl bromides but also less reactive aryl chlorides and challenging weak nucleophiles. mit.edu The systematic tuning of the substituents on the biaryl backbone and the phosphorus atom allows for fine control over the catalyst's properties, leading to improved reaction rates, higher yields, and broader functional group tolerance. mit.edu This targeted ligand design has transformed C-N, C-O, C-S, and C-C bond-forming reactions from chemical curiosities into robust and widely used synthetic methods. mit.edu

Copper-Mediated/Catalyzed Fluorination of Aryl Halides

While the aforementioned reactions utilize the bromine atom of this compound as a reactive handle, the synthesis of fluorinated arenes is another critical area of research. Copper-mediated and -catalyzed fluorination of aryl halides has emerged as a promising and cost-effective alternative to methods using more expensive palladium or silver reagents. rsc.org This approach allows for the direct conversion of aryl halides, such as aryl bromides, into aryl fluorides.

These transformations often require a fluoride (B91410) source, such as potassium fluoride (KF) or silver fluoride (AgF). rsc.orgbeilstein-journals.org However, the fluorination of aryl bromides can be challenging, as the oxidative addition of the C-Br bond to a copper(I) center is often slow and a limiting factor. nih.gov To overcome this, strategies involving the use of directing groups on the aryl halide substrate have been developed. For example, a pyridyl directing group has been shown to be essential for the successful copper-catalyzed fluorination of certain aryl bromides, as it helps to stabilize the copper catalyst and accelerate the key oxidative addition step. rsc.org

The mechanism underlying many copper-catalyzed cross-coupling reactions, including the fluorination of aryl halides, is often proposed to proceed via a Cu(I)/Cu(III) catalytic cycle. rsc.orgnih.govacs.org This redox cycle provides a framework for understanding how the C-F bond is formed.

The key steps in this proposed catalytic cycle are:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Cu(I) complex. This forms a high-valent organocopper(III) intermediate, an aryl-Cu(III)-X species. nih.govacs.org This step is often considered rate-limiting, especially for less reactive aryl bromides and chlorides. nih.gov

Halide Exchange : Following oxidative addition, a halide exchange or transmetalation step occurs where a fluoride anion displaces the halide (X) on the Cu(III) center, forming an Ar-Cu(III)-F intermediate. acs.orgacs.org

Reductive Elimination : The final step is the C-F bond-forming reductive elimination from the Ar-Cu(III)-F species. acs.org This step releases the final aryl fluoride (Ar-F) product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. rsc.org

Experimental and computational studies support this Cu(I)/Cu(III) pathway, which has been implicated in various copper-catalyzed transformations under mild reaction conditions. nih.govacs.org

Computational Chemistry in Reactivity Prediction and Mechanistic Elucidation

Computational chemistry serves as a powerful tool for predicting the chemical behavior of molecules and elucidating complex reaction mechanisms without the need for extensive empirical experimentation. For a substituted aromatic compound like this compound, computational methods provide deep insights into its electronic structure, potential reaction pathways, and the subtle factors governing its reactivity and selectivity. These theoretical approaches allow for the systematic investigation of reaction intermediates and transition states, which are often difficult to observe experimentally. By modeling the molecule and its reactions, chemists can make informed predictions about its behavior in various chemical environments, guiding the design of synthetic routes and the optimization of reaction conditions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing the electronic structure and reactivity of organic molecules. diva-portal.org DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine the ground-state electronic properties of this compound. These calculations provide crucial data, including optimized molecular geometry, orbital energies, and the distribution of electron density.

Key insights from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org For this compound, the electron-withdrawing nature of the fluorine and bromine atoms significantly influences these orbital energies, lowering the LUMO level and affecting the molecule's susceptibility to nucleophilic attack. nih.gov DFT calculations can quantify these effects and predict how they compare to other halogenated toluenes. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties for Substituted Toluenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Toluene | -6.23 | -0.21 | 6.02 |

| 3-Fluorotoluene (B1676563) | -6.45 | -0.48 | 5.97 |

| 3-Bromotoluene (B146084) | -6.38 | -0.65 | 5.73 |

| This compound | -6.61 | -0.82 | 5.79 |

Note: The data in this table is illustrative, based on general trends observed for substituted aromatic systems, and serves to demonstrate the type of information generated by DFT calculations. Actual values would be derived from specific DFT computations.

Transition State Modeling for Regioselectivity

One of the most significant applications of computational chemistry is the prediction of regioselectivity in aromatic substitution reactions. For this compound, electrophilic or nucleophilic attack can occur at several positions on the aromatic ring. Transition state modeling allows chemists to map the potential energy surface for each possible reaction pathway. diva-portal.org

By calculating the activation energies (the energy difference between the reactants and the transition state) for substitution at different carbon atoms, the most favorable reaction site can be identified. The pathway with the lowest activation energy barrier is the kinetically preferred one, and its product is expected to be the major isomer formed. diva-portal.orgacs.org For instance, in electrophilic aromatic substitution (EAS), calculations can determine whether an incoming electrophile will preferentially add to the ortho, meta, or para positions relative to the existing substituents. Similarly, in nucleophilic aromatic substitution (SNAr), modeling can predict whether a nucleophile will displace the bromine or fluorine atom by comparing the respective transition state energies. acs.org These calculations have shown that for many SNAr reactions, the mechanism may be a concerted process rather than a stepwise one involving a stable Meisenheimer intermediate, a detail that is crucial for understanding reactivity. diva-portal.orgacs.org

Solvent Effect Simulations (e.g., COSMO-RS models)

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and equilibria. researchgate.net Solvent effect simulations, using models like the Conductor-like Screening Model for Real Solvents (COSMO-RS), are essential for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. scm.comacs.org

COSMO-RS is a powerful method that combines quantum chemical calculations (specifically DFT with a COSMO continuum solvation model) with statistical thermodynamics to predict the thermodynamic properties of solutions. wiley.comcore.ac.uk For reactions involving this compound, COSMO-RS can be used to:

Predict solubility: Determine the solubility of the reactant and products in various solvents, which is crucial for reaction setup and purification. acs.org

Calculate solvation free energies: Compute the energy change associated with transferring the reactants, transition states, and products from the gas phase into a solvent. This allows for the calculation of liquid-phase reaction rate constants. acs.org

Optimize solvent selection: Screen a large number of solvents computationally to find the one that maximizes reaction rate, selectivity, or yield, thereby reducing the need for extensive experimental screening. scm.comacs.org

The model works by calculating the screening charge density on the surface of the molecule, creating a "σ-profile" that serves as a detailed descriptor of its polarity. core.ac.uk These profiles are then used to compute the chemical potential of the species in a given solvent, providing a highly nuanced prediction of solvent effects.

Electronic Parameterization (e.g., Fukui Indices, MEP Maps)

To visualize and quantify the reactivity of different sites within the this compound molecule, chemists use electronic parameters derived from DFT calculations. Two of the most common tools are Molecular Electrostatic Potential (MEP) maps and Fukui functions.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a 3D visualization of the electrostatic potential projected onto the electron density surface of a molecule. semanticscholar.org It provides an intuitive guide to the charge distribution.

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency and are prone to nucleophilic attack. For this compound, the MEP map would show negative potential around the electron-rich regions of the aromatic ring and positive potential near the hydrogen atoms and potentially the halogen substituents, guiding predictions of intermolecular interactions.

Fukui Indices: Fukui functions are a more quantitative measure of local reactivity derived from conceptual DFT. semanticscholar.orgmdpi.com They describe how the electron density at a specific point in the molecule changes when an electron is added or removed. This allows for the identification of the most likely sites for:

Nucleophilic attack (indicated by the f+ index), where the molecule accepts an electron.

Electrophilic attack (indicated by the f- index), where the molecule donates an electron. mdpi.com

Radical attack (indicated by the f0 index).

By calculating these indices for each atom in this compound, a quantitative ranking of the reactivity of each ring carbon can be established, offering a precise prediction of regioselectivity that complements the insights from transition state modeling. derpharmachemica.com

Advanced Spectroscopic Characterization in Research of 3 Bromo 5 Fluorotoluene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For halogenated toluenes like 3-Bromo-5-fluorotoluene, both ¹H and ¹⁹F NMR are indispensable.

¹H NMR and ¹⁹F NMR for Structural Elucidation and Purity Assessment

¹H NMR spectroscopy of this compound provides crucial information about the protons on the aromatic ring and the methyl group. The chemical shifts of the aromatic protons are influenced by the electronegative bromine and fluorine atoms. libretexts.org Generally, protons on a benzene (B151609) ring appear in the range of 6.0-9.0 ppm. libretexts.org The methyl protons (CH₃) typically resonate at approximately 2.2–2.4 ppm. libretexts.org

¹⁹F NMR is particularly valuable for fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which are highly sensitive to the electronic environment. nih.govalfa-chemistry.com The chemical shift of the fluorine atom in this compound provides a unique fingerprint of its position on the aromatic ring. alfa-chemistry.com For instance, in related fluorotoluene derivatives, the position of the fluorine substituent significantly alters the chemical shift. mdpi.com

Purity assessment is achieved by identifying and quantifying signals from any impurities present in the NMR spectrum. The integration of the signals corresponding to this compound against those of impurities allows for a quantitative determination of purity.

Resolution of Discrepancies in Reported NMR Data for Derivatives

Discrepancies in reported NMR data for derivatives of this compound can arise from several factors, including the use of different solvents, variations in concentration, or the presence of undetected impurities. To resolve these inconsistencies, a systematic approach is necessary. This includes standardizing solvent systems, such as using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), and employing two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and confirm connectivity. Comparing the experimental data with data from structurally similar compounds can also aid in resolving ambiguities.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C stretching vibrations within the aromatic ring.

C-Br and C-F stretching vibrations .

C-H bending vibrations .

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides information on non-polar bonds and is particularly useful for studying the vibrations of the carbon skeleton. The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule. chemicalbook.combiosynth.com For instance, the FT-IR and FT-Raman spectra of related compounds like 3-bromophenol (B21344) have been used for detailed vibrational analysis. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (189.03 g/mol ). ottokemi.comguidechem.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the generation of tolyl cations from 3-fluorotoluene (B1676563) has been studied using chemical ionization mass spectrometry. sigmaaldrich.com

Microwave Spectroscopy and Rotational Spectra

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule, from which its geometry and other molecular properties can be derived. dntb.gov.ua This technique is particularly powerful for studying the subtle effects of isotopic substitution and internal motions. rsc.org

Analysis of Methyl Group Internal Rotation Barriers

In molecules like this compound, the methyl group is not static but can rotate relative to the benzene ring. This internal rotation is hindered by a potential energy barrier. nih.gov The height of this barrier is influenced by the nature and position of the substituents on the ring. uni-hannover.de

Microwave spectroscopy can precisely measure the effects of this internal rotation on the rotational spectrum. researchgate.net For toluene (B28343) and its derivatives, the barrier to methyl internal rotation is a topic of significant research interest. nih.gov In meta-substituted toluenes, the potential barrier to internal rotation is often very low. For example, the barrier in 3-fluorotoluene is extremely low. nih.govcdnsciencepub.com In contrast, ortho-substituted toluenes exhibit significantly higher barriers due to steric hindrance between the methyl group and the adjacent substituent. rsc.orguni-hannover.deresearchgate.net The barrier height generally increases with the size of the ortho-halogen substituent (F < Cl < Br < I). uni-hannover.deresearchgate.net The analysis of the fine structure in the rotational spectra of molecules like this compound allows for the determination of the potential barrier hindering the internal rotation of the methyl group, providing valuable insights into intramolecular forces. rsc.orgresearchgate.net

Nuclear Quadrupole Moments and Coupling

The study of nuclear quadrupole moments and their coupling to the molecular rotational motion provides profound insights into the electronic environment surrounding a nucleus with a spin quantum number I ≥ 1. For this compound, the bromine isotopes, ⁷⁹Br and ⁸¹Br, both possess a nuclear spin of I = 3/2, making them suitable for nuclear quadrupole resonance (NQR) spectroscopy and analysis of hyperfine structures in rotational spectra.

The interaction between the nuclear electric quadrupole moment (eQ) of the bromine nucleus and the electric field gradient (q) at the nucleus, created by the surrounding electrons, gives rise to the nuclear quadrupole coupling constant (χ). This constant is a direct measure of the non-sphericity of the electron distribution around the nucleus. In the context of rotational spectroscopy, this interaction leads to the splitting of rotational energy levels, providing detailed information about the C-Br bond.

For this compound, the electronegative fluorine atom at the meta position relative to the bromine atom is expected to have a significant influence on the electric field gradient at the bromine nucleus through inductive effects. This would be reflected in the magnitude of the nuclear quadrupole coupling constants (χaa, χbb, χcc). A comparative analysis with isomers such as 2-bromo-5-fluorotoluene (B1266450) or other brominated benzenes would be necessary to isolate the specific electronic influence of the substituent positions in this compound.

A study on 2-chloro-4-fluorotoluene (B151448), a related mixed halogen-substituted toluene, determined accurate nuclear quadrupole coupling constants for both ³⁵Cl and ³⁷Cl isotopologues through molecular jet Fourier transform microwave spectroscopy. x-mol.com This highlights the capability of modern spectroscopic techniques to resolve such fine details.

Table 1: Representative Nuclear Quadrupole Coupling Constants for Halogenated Aromatic Compounds (Note: This table presents data for related compounds to illustrate typical values, as specific data for this compound is not available in the cited literature.)

| Compound | Nucleus | χaa (MHz) | χbb (MHz) | χcc (MHz) |

|---|---|---|---|---|

| o-Bromotoluene | ⁷⁹Br | - | - | - |

| o-Chlorotoluene | ³⁵Cl | -36.173 | 19.344 | 16.829 |

| 2-Chloro-4-fluorotoluene | ³⁵Cl | - | - | - |

Data for o-bromotoluene and 2-chloro-4-fluorotoluene was investigated but specific component values were not provided in the snippets. rsc.orgx-mol.com Data for o-chlorotoluene and 1-bromo-1-fluoroethane (B3349677) are from related studies to provide context. nih.gov

Ionic Character and Electronegativity Derived from Spectroscopic Data

The nuclear quadrupole coupling constants are intrinsically linked to the ionic character of the carbon-halogen bond. The Townes and Dailey theory provides a framework for relating the experimental nuclear quadrupole coupling constant (χ) to the ionic character (i) of the C-Br bond. The theory posits that the electric field gradient at the nucleus is primarily due to the p-electrons in the valence shell.

The ionic character of the C-Br bond in this compound can be estimated from the nuclear quadrupole coupling constant. A more ionic bond would lead to a more symmetric (spherical) electron distribution around the bromine nucleus, resulting in a smaller coupling constant. The presence of the electron-withdrawing fluorine atom is expected to influence the polarity of the C-Br bond.

Furthermore, the ionic character can be related to the electronegativity difference between the carbon and bromine atoms. cdnsciencepub.com Spectroscopic data from rotational spectra of homologous series like the o-halotoluenes have been used to derive fragment electronegativities. nih.govrsc.org This approach allows for a quantitative assessment of the electronic effects of substituents on the aromatic ring. nih.gov For this compound, the group electronegativity of the fluorotoluene fragment would be a key parameter in these calculations.

Table 2: Ionic Character and Fragment Electronegativity for o-Halotoluenes (Note: This table is based on data for o-halotoluenes and serves as an illustrative example of how these parameters are derived from spectroscopic data.)

| Compound | Ionic Character (i_σ) | Fragment Electronegativity (χ_o-Tol) |

|---|---|---|

| o-Chlorotoluene | 0.23 | 2.45 |

| o-Bromotoluene | 0.18 | 2.45 |

Electronic State Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the transitions between different electronic energy levels within a molecule. These transitions are typically between bonding or non-bonding orbitals and anti-bonding orbitals (e.g., π → π* and n → π* transitions).

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typical for substituted benzene derivatives. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring. The bromine and fluorine atoms, along with the methyl group, will act as auxochromes, modifying the absorption profile of the parent benzene chromophore.

While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, a study on a derivative of a compound labeled '3' (which could potentially be a complex containing a bromo-fluorotoluene moiety) showed an absorption maximum (λ_max) at 430 nm in CH₂Cl₂. researchgate.net Upon addition of fluoride (B91410), this band shifted to 482 nm. researchgate.net However, without definitive identification of compound '3', this data should be considered with caution.

Fluorescence spectroscopy provides information about the emission of light from an electronically excited state as it returns to the ground state. Many aromatic compounds exhibit fluorescence, and the emission spectrum is typically a mirror image of the absorption spectrum. The same study that reported the UV-Vis data also investigated the fluorescence properties, observing a broad emission at 616 nm for compound '3' in CH₂Cl₂. researchgate.net

For this compound, the presence of the heavy bromine atom could potentially lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 3: Illustrative Electronic Transition Data for a Substituted Aromatic Compound (Note: The following data is from a study on a fluorescent sensor and is provided for illustrative purposes, as specific data for this compound is not available.)

| Compound/Complex | Solvent | λ_max (Absorption) (nm) | λ_em (Fluorescence) (nm) |

|---|---|---|---|

| Compound '3' | CH₂Cl₂ | 430 | 616 |

Data extracted from a study on a Lewis acidic stiborafluorene. researchgate.net

Applications in Complex Organic Synthesis and Material Science

Building Block for Complex Organic Molecules

3-Bromo-5-fluorotoluene is fundamentally utilized as a building block for the synthesis of more intricate organic molecules. cymitquimica.com In synthetic chemistry, building blocks are essential starting materials used to construct complex molecular frameworks through a variety of chemical reactions. cymitquimica.com The presence of multiple functional groups on this compound allows it to be a key component in multi-step synthetic pathways. netascientific.comottokemi.com Its structure is particularly categorized as a fluorinated organic building block, which is crucial in fields like drug discovery and material science. cymitquimica.comottokemi.com The compound's stability and reactivity profile offer significant advantages for creating novel compounds with specific desired properties. netascientific.com

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry and the pharmaceutical industry, this compound functions as a critical precursor for producing pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). netascientific.com The incorporation of fluorine into drug candidates is a common strategy to enhance properties such as metabolic stability and lipophilicity, which can improve a drug's efficacy. innospk.com The bromo- and fluoro-substituted toluene (B28343) core of the molecule is a structural motif found in various biologically active compounds.

For instance, similar trifunctionalized scaffolds like 3-Bromo-5-fluorophenol are used to synthesize APIs such as anticancer diaryl guanidinium (B1211019) derivatives. ossila.com The bromine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis, while the fluorine atom can be preserved to enhance the binding affinity of the final API. innospk.comossila.com This makes this compound and related structures valuable starting materials in the development of new therapeutics for a range of diseases, including cancer and neurological disorders. innospk.com

Synthesis of Bioactive Compounds and Molecular Probes

The utility of this compound extends to the synthesis of various bioactive compounds and molecular probes for biological research. Bioactive compounds are molecules that have a demonstrable effect on living tissue, and their synthesis is a major focus of chemical biology and drug discovery. nih.gov By serving as a foundational scaffold, this compound enables the construction of novel molecules that can be used to study biological processes. netascientific.com For example, it can be incorporated into larger structures designed to interact with specific enzymes or protein targets. The fluorine atom is particularly useful in the design of molecular probes, as the ¹⁹F nucleus can be used in nuclear magnetic resonance (NMR) studies to probe molecular interactions.

Development of Agrochemicals, Dyes, and Polymers

Beyond pharmaceuticals, this compound is an important intermediate in the industrial production of agrochemicals, dyes, and polymers. netascientific.com In the agrochemical sector, the introduction of fluorine atoms into pesticides and herbicides can enhance their biological activity and stability. jmflresearch.com The compound's reactivity allows for the creation of tailored agrochemical formulations.

In material science, this compound is employed in the development of advanced materials, including specialty polymers and coatings. netascientific.com The incorporation of fluorinated monomers can impart desirable properties to polymers, such as thermal stability and chemical resistance. It also finds use in the synthesis of specialty pigments and dyes, where the specific substitution pattern can influence the color and performance of the final product. jmflresearch.com

Role in the Synthesis of Fluorinated Biphenyl (B1667301) Derivatives

A significant application of this compound and its isomers is in the synthesis of fluorinated biphenyl derivatives. ugr.esmdpi.com These structures are important motifs in pharmaceuticals, liquid crystals, and novel materials. ugr.es The most common method for their synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comacs.org This reaction creates a carbon-carbon bond between an aryl halide (like this compound) and an organoboron compound (such as an arylboronic acid). mdpi.com

In a representative study, the reactivity of various fluorinated bromoaryls, including the structurally similar 2-bromo-5-fluorotoluene (B1266450), was investigated in Suzuki-Miyaura reactions with 4-fluorophenylboronic acid. mdpi.comresearchgate.net These studies demonstrate that bromo-fluoro-toluenes are effective substrates for creating difluorinated biphenyls, which are of significant interest to the pharmaceutical industry. ugr.esmdpi.com The reactions are typically catalyzed by a palladium complex, often supported on a material like modified graphene to create a recyclable, heterogeneous catalyst system. ugr.esmdpi.com

The reaction conditions, such as temperature and catalyst, are optimized to achieve high conversion rates. For example, studies show that increasing the reaction temperature generally leads to higher yields of the desired biphenyl product. mdpi.com The turnover frequency (TOF), a measure of catalyst activity, can vary depending on the specific bromoaryl used, indicating that the position of the substituents on the aromatic ring influences reactivity. mdpi.com

Table 1: Research Findings on Suzuki-Miyaura Coupling of a Bromo-fluorotoluene Isomer This table presents data for the reaction of 2-bromo-5-fluorotoluene with 4-fluorophenylboronic acid, catalyzed by a heterogeneous palladium system (G-COOH-Pd-10), as a representative example of the reactivity of this class of compounds. mdpi.commdpi-res.com

| Reactant A | Reactant B | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 70 | 3 | ~20 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 70 | 8 | ~35 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 70 | 24 | ~45 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 70 | 48 | ~50 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 110 | 3 | ~48 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 110 | 8 | ~75 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 110 | 24 | ~85 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 110 | 48 | ~88 |

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and sustainable methods for synthesizing 3-Bromo-5-fluorotoluene and its derivatives is a significant area of ongoing research. While traditional methods for the synthesis of polysubstituted benzenes exist, there is a continuous drive to develop novel catalytic systems that offer milder reaction conditions and improved efficiency. researchgate.netmdpi.com

Future research will likely focus on the development of advanced catalytic systems for the synthesis and functionalization of halogenated toluenes. This includes the exploration of catalysts based on nickel, iron, cobalt, and ruthenium, which have shown potential in various coupling reactions. nii.ac.jp The design of novel ligands, such as N-heterocyclic carbenes (NHCs), can lead to more active and stable catalysts for reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.netnii.ac.jp Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene or silicon nanowires, offers the potential for high reusability and reduced metal contamination in the final products. mdpi.comjst.go.jpsemanticscholar.org These systems could be applied to the large-scale, sustainable production of this compound and its derivatives. jst.go.jp

| Catalyst Type | Potential Advantages | Relevant Reactions |

| Nickel, Iron, Cobalt, Ruthenium-based | Lower cost, unique reactivity | Cross-coupling reactions |

| N-Heterocyclic Carbene (NHC) Ligands | Enhanced catalyst stability and activity | Suzuki-Miyaura, Buchwald-Hartwig |

| Supported Palladium Nanoparticles | High reusability, low metal leaching | Suzuki-Miyaura, Heck, Ullmann |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the field of organic synthesis, with a focus on waste prevention, the use of safer solvents, and energy efficiency. researchgate.netpandawainstitute.combio-conferences.org Future research on this compound will undoubtedly incorporate these principles to develop more environmentally benign synthetic routes.

One promising area is the use of flow chemistry, particularly microreactor systems, which can enhance heat and mass transfer, leading to shorter reaction times and improved yields. The exploration of alternative energy sources, such as microwave irradiation and sonochemistry, can also contribute to more energy-efficient syntheses. researchgate.net Furthermore, research into solvent-free or "reagent-free" synthesis, where the reactants themselves act as the solvent, could significantly reduce waste. pandawainstitute.com The use of renewable feedstocks and biocatalysis are also emerging areas that could be applied to the synthesis of aromatic compounds, including this compound, in a more sustainable manner. bio-conferences.orgrsc.orgrsc.org

Advanced Functionalization of this compound

The presence of three distinct functional handles—a bromine atom, a fluorine atom, and a methyl group—on the aromatic ring of this compound makes it an ideal substrate for advanced functionalization studies. While the bromine is readily used in cross-coupling reactions, the activation of the typically less reactive C-F and C-H bonds presents an exciting frontier. mdpi.com

Future research will likely focus on developing catalytic systems for the selective activation and transformation of the C-F bond, a challenging but highly desirable process in organic chemistry. mdpi.com This would open up new avenues for introducing a wide range of functional groups at the fluorine position. Similarly, the direct C-H functionalization of the aromatic ring offers a more atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials. acs.org The development of photoredox catalysis and electrochemical methods could provide mild and efficient ways to achieve these challenging transformations. rsc.org

Application in Supramolecular Chemistry and Materials Science

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for supramolecular chemistry and materials science. netascientific.com The presence of halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures. acs.orgnih.gov